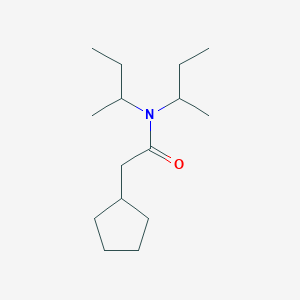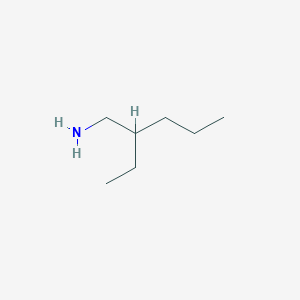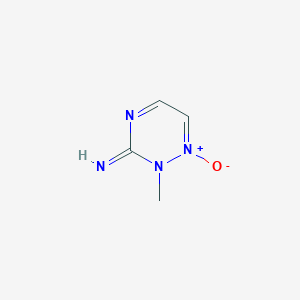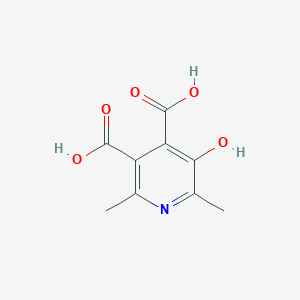
1,1'-(Cyclohexane-1,4-diyl)di(but-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) is an organic compound characterized by a cyclohexane ring bonded to two but-2-en-1-one groups
Preparation Methods
The synthesis of 1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) typically involves the reaction of cyclohexane-1,4-dione with but-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(Cyclohexane-1,4-diyl)di(but-2-en-1-one) can be compared with similar compounds such as:
1,1’-Cyclohexane-1,4-diyldiethanone: Similar structure but with ethanone groups instead of but-2-en-1-one groups.
4,4’-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline): Contains a cyclohexane ring bonded to aromatic amine groups.
1,1-Bis(4-aminophenyl)cyclohexane: Features a cyclohexane ring bonded to aminophenyl groups. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
94290-95-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-but-2-enoylcyclohexyl)but-2-en-1-one |
InChI |
InChI=1S/C14H20O2/c1-3-5-13(15)11-7-9-12(10-8-11)14(16)6-4-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
KQXDXDGIEDOCEO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1CCC(CC1)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)




![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)




![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
